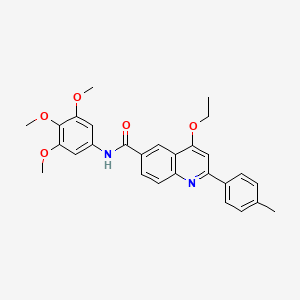

4-ethoxy-2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)quinoline-6-carboxamide

Description

This compound features a quinoline core substituted at the 2-position with a 4-methylphenyl group, a 4-ethoxy group at position 6, and an N-linked 3,4,5-trimethoxyphenyl carboxamide moiety. The ethoxy and methylphenyl substituents may influence solubility and binding affinity, while the carboxamide linker differentiates it from ester or ether-linked analogs.

Properties

IUPAC Name |

4-ethoxy-2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c1-6-35-24-16-23(18-9-7-17(2)8-10-18)30-22-12-11-19(13-21(22)24)28(31)29-20-14-25(32-3)27(34-5)26(15-20)33-4/h7-16H,6H2,1-5H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBZBUYZMMGWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethoxy-2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)quinoline-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

Substitution reactions: Introduction of the ethoxy group at the 4-position and the methylphenyl group at the 2-position can be carried out using appropriate reagents and conditions.

Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3,4,5-trimethoxyaniline under suitable conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-ethoxy-2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

4-ethoxy-2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)quinoline-6-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

N-(3,4-Difluorophenyl)-4-Ethoxy-2-(3-Methoxyphenyl)Quinoline-6-Carboxamide

- Structural Differences : Replaces the 3,4,5-trimethoxyphenyl group with 3,4-difluorophenyl and substitutes the 4-methylphenyl at C-2 with 3-methoxyphenyl.

- Implications : Fluorine atoms enhance metabolic stability but may reduce tubulin-binding affinity compared to trimethoxyphenyl groups, which are critical for CA4-like activity .

Quinazoline Derivatives with Trimethoxyphenyl Acetamide

- Example: 2-[(3-Phenethyl-4(3H)-Quinazolinon-2-yl)Thio]-N-(3,4,5-Trimethoxyphenyl)Acetamide (GI50 = 3.16 µM).

- Key Differences: Quinazoline core instead of quinoline; thioether linker and acetamide group.

- Activity : Superior antiproliferative activity (GI50 = 3.16 µM vs. 5-fluorouracil’s 18.60 µM) highlights the importance of the trimethoxyphenyl group and sulfur-containing linkers .

Role of the 3,4,5-Trimethoxyphenyl Group

CA4 Analogs and Prodrugs

- Combretastatin A-4 Phosphate Prodrugs (1m, 1n) : Phosphate salts improve water solubility while retaining tubulin polymerization inhibition (IC50 = 1.9 µM for CA4).

- Comparison : The target compound’s carboxamide linker may reduce solubility compared to phosphate prodrugs but avoids enzymatic activation requirements .

5-Amino-2-Aroylquinolines with Sulfide/Sulfone Linkers

- Example : Compound 15 (sulfone linker, IC50 = 12 nM against KB cells).

- Key Feature: Sulfone/sulfide bridges between quinoline and trimethoxyphenyl enhance antiproliferative activity.

Heterocyclic Core Modifications

Imidazo/Thiazolo Derivatives

- Example : 6-(4-Methylphenyl)-2-(3,4,5-Trimethoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole.

- Structural Contrast: Replaces quinoline with imidazo-thiadiazole, retaining 4-methylphenyl and trimethoxyphenyl groups.

- Activity: Limited data, but heterocycle changes likely alter binding to tubulin or other targets .

Antiproliferative Activity

- Trends: The 3,4,5-trimethoxyphenyl group is critical for microtubule disruption. Sulfur-containing linkers (sulfone, thioether) enhance potency compared to carboxamides. Quinoline cores may offer improved metabolic stability over stilbenes (CA4) .

Solubility and Prodrug Potential

- Target Compound : The ethoxy group may improve lipophilicity, but the carboxamide could limit solubility.

- CA4 Prodrugs : Phosphate salts (1m, 1n) achieve aqueous solubility >10 mg/mL, whereas the target compound may require similar derivatization for clinical use .

Biological Activity

4-ethoxy-2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)quinoline-6-carboxamide is a synthetic compound that belongs to the quinoline class of compounds. It has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

- Quinoline core : A bicyclic structure that is common in many bioactive compounds.

- Substituents : The presence of ethoxy, methylphenyl, and trimethoxyphenyl groups enhances its chemical diversity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C28H28N2O5 |

| Molecular Weight | 460.54 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Tumor Cell Proliferation : The compound has shown potential as an anticancer agent by inhibiting cell growth in various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Modulation of Enzymatic Activity : Interaction with enzymes involved in metabolic pathways can alter cellular functions and promote apoptosis in cancer cells.

Biological Activity Studies

Numerous studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

These results indicate a promising profile for further development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanism of action against these pathogens.

Comparative Analysis with Similar Compounds

Compared to other quinoline derivatives, this compound's unique combination of substituents may enhance its bioactivity. For instance:

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| Compound A | 20.0 | 50 |

| Compound B | 18.5 | 80 |

| 4-Ethoxy Compound | 12.8 - 15.2 | 32 - 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.